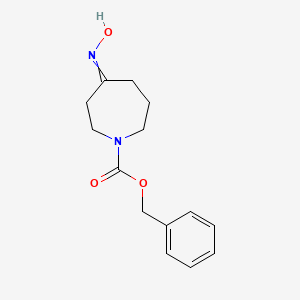

Benzyl 4-(hydroxyimino)azepane-1-carboxylate

Description

Benzyl 4-(hydroxyimino)azepane-1-carboxylate is a seven-membered azepane ring derivative featuring a benzyl carboxylate group at position 1 and a hydroxyimino (=N–OH) substituent at position 3. The hydroxyimino group introduces unique electronic and steric properties, enabling hydrogen bonding and tautomerism, which may enhance its reactivity or biological activity .

Properties

Molecular Formula |

C14H18N2O3 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

benzyl 4-hydroxyiminoazepane-1-carboxylate |

InChI |

InChI=1S/C14H18N2O3/c17-14(19-11-12-5-2-1-3-6-12)16-9-4-7-13(15-18)8-10-16/h1-3,5-6,18H,4,7-11H2 |

InChI Key |

KDZQESRASWATAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NO)CCN(C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(hydroxyimino)azepane-1-carboxylate typically involves the reaction of azepane derivatives with benzyl chloroformate and hydroxylamine . The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(hydroxyimino)azepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.

Reduction: The hydroxyimino group can be reduced to form amine derivatives.

Substitution: The benzyl ester moiety can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxime derivatives.

Reduction: Amine derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-(hydroxyimino)azepane-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a novel inhibitor in biological systems.

Medicine: Explored for its potential therapeutic properties, including anticancer and antidiabetic activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(hydroxyimino)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the azepane ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) Benzyl 5-(tert-butyl)-3-(isobutylamino)azepane-1-carboxylate

- Substituents: tert-butyl (position 5), isobutylamino (position 3).

- Molecular Formula : C₂₁H₃₄N₂O₂.

- Synthesized via photocatalysis with 39% yield as a mixture of stereoisomers .

(b) Benzyl 4-aminopiperidine-1-carboxylate

- Substituents: Amino group (position 4).

- Molecular Formula : C₁₃H₁₈N₂O₂.

- Key Features: Six-membered piperidine ring with a primary amino group. Limited toxicological data available; safety protocols emphasize eye and skin protection due to uncharacterized hazards .

(c) Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

- Substituents: Amino and cyano groups (position 4).

- Molecular Formula : C₁₄H₁₇N₃O₂.

- Key Features: The electron-withdrawing cyano group enhances electrophilicity, making it a versatile building block for pharmaceuticals .

(d) Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate

Physicochemical Properties

*Calculated based on structural similarity to analogs.

Key Observations:

- Functional Groups: Hydroxyimino and cyano groups enhance polarity and reactivity, whereas bulky tert-butyl groups reduce solubility in polar solvents.

Biological Activity

Benzyl 4-(hydroxyimino)azepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Azepane Ring : A seven-membered cyclic amine that contributes to the compound's biological activity.

- Hydroxyimino Group : Known for enhancing reactivity and bioactivity, facilitating interactions with biological targets.

- Carboxylate Moiety : Provides versatility for further chemical modifications.

Molecular Formula

The molecular formula of this compound is .

Structural Representation

| Component | Description |

|---|---|

| Ring Structure | Azepane |

| Functional Groups | Hydroxyimino, Carboxylate |

| Unique Features | Potential for diverse biological activity |

Pharmacological Context

This compound has shown significant biological activity in various pharmacological contexts, particularly:

- Antibacterial Properties : Compounds similar in structure have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : The hydroxyimino group enhances interaction with fungal targets.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed in preliminary studies.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The hydroxyimino group can form stable complexes with enzymes, inhibiting their activity.

- Receptor Interaction : The compound may interact with specific receptors, influencing cellular signaling pathways.

Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of various derivatives of benzyl compounds, including this compound. Results indicated:

- Inhibition Zones : Significant inhibition against Staphylococcus aureus and Escherichia coli was recorded using the disk diffusion method.

- Comparison to Standards : The compound showed comparable activity to established antibiotics like ciprofloxacin.

Study on Anti-inflammatory Properties

Research focused on the anti-inflammatory effects of this compound revealed:

- Cytokine Modulation : The compound reduced levels of pro-inflammatory cytokines in vitro.

- Mechanistic Insights : Further studies suggested that it may inhibit NF-kB signaling pathways.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several steps, including the formation of the azepane ring and subsequent introduction of the hydroxyimino group.

Synthetic Pathway Overview

| Step | Description |

|---|---|

| Step 1 | Formation of the azepane ring through cyclization reactions. |

| Step 2 | Introduction of the hydroxyimino group via nucleophilic addition. |

| Step 3 | Carboxylation to yield the final product. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.